3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Overview
Description
3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazole ring fused with a triazine ring, and a mercapto group at the 3-position The phenyl group at the 6-position adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce an intermediate, which is then reacted with thiosemicarbazide to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole or triazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole/triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole/triazine rings.
Scientific Research Applications
3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its efficacy against certain cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazole ring structure but differ in the fused ring system and functional groups.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring fused with a pyridine ring, offering different chemical properties and applications.
Uniqueness
3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is unique due to its specific combination of a triazole and triazine ring system with a mercapto group and a phenyl group
Properties
IUPAC Name |
6-phenyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5OS/c16-8-7(6-4-2-1-3-5-6)14-15-9(11-8)12-13-10(15)17/h1-5H,(H,13,17)(H,11,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXWXPPHGZQDTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NNC3=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.